tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate

SuFEx click chemistry Bifunctional building blocks Orthogonal protecting groups

Choose this bifunctional building block for its unique orthogonal reactivity: the Boc-protected amine deprotects first for payload attachment (e.g., amide coupling), while the stable fluorosulfonyl group remains intact for subsequent SuFEx 'click' conjugation with aryl silyl ethers or amines. Unlike N-Boc-piperazine (lacks a click handle) or 4-(fluorosulfonyl)piperidine (requires separate amine protection), this compound delivers true iterative functionalization without cross-reactivity. Its hydrolytic stability vs. chlorosulfonyl analogs eliminates anhydrous handling, streamlining automated parallel synthesis and reducing failed reactions. Standardized 95% purity from multiple suppliers ensures reproducibility across medchem campaigns and CRO workflows. Order now for rapid delivery.

Molecular Formula C9H17FN2O4S
Molecular Weight 268.31 g/mol
CAS No. 1935648-91-1
Cat. No. B6600664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate
CAS1935648-91-1
Molecular FormulaC9H17FN2O4S
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F
InChIInChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3
InChIKeyJWPHRWKAPJJQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate: A Bifunctional Sulfonyl Fluoride Building Block for Sequential SuFEx Chemistry


tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS 1935648-91-1) is a piperazine-derived sulfonyl fluoride incorporating a tert-butyloxycarbonyl (Boc) protecting group. This compound serves as a bifunctional building block that unites a SuFEx (Sulfur(VI) Fluoride Exchange)-reactive fluorosulfonyl moiety with a masked secondary amine [1]. Its commercial availability at standardized purity (typically 95%) from multiple reputable suppliers makes it a practical choice for iterative organic synthesis and medicinal chemistry campaigns . The structural motif is categorized within the broader family of fluorosulfonylated heterocycles, which have gained prominence in click chemistry applications over the last decade [1].

Why Non-Specific Piperazine or Sulfonyl Fluoride Alternatives Cannot Replicate the Utility of tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate


Attempting to substitute this compound with generic N-Boc-piperazine or a simple sulfonyl fluoride leads to a loss of the orthogonal, iterative functionalization capability. N-Boc-piperazine lacks the electrophilic fluorosulfonyl 'click' handle, preventing direct SuFEx conjugation [1]. Conversely, using a mono-functional sulfonyl fluoride such as 4-(fluorosulfonyl)piperidine necessitates separate introduction and protection of a secondary amine, adding synthetic steps and reducing overall yield. The intrinsic value of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate lies in the spatial and electronic synergy between the carbamate-protected nitrogen and the sulfonyl fluoride group, enabling sequential deprotection and SuFEx ligation in a controlled manner without cross-reactivity – a feature single-function analogs cannot provide [1].

Quantitative Differentiation Evidence for tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate Against Its Closest Structural Analogs


Orthogonal Bifunctionality vs. Sequential Assembly: Enabling a Two-Step, One-Pot Functionalization Sequence

This compound uniquely enables a two-step functionalization sequence—Boc-deprotection followed by SuFEx ligation—without intermediate purification, a process not directly replicable by its single-function analogs. In contrast, achieving the same outcome using N-Boc-piperazine (CAS 57260-71-6) requires a separate sulfonylation step that introduces a less stable sulfonyl chloride, where hydrolysis can reduce yields by up to 15–20% under typical conditions [1]. The class of N-sulfamoyl fluorides, to which this compound belongs, demonstrates superior stability compared to their sulfonyl chloride counterparts, enabling a broader scope of nucleophiles in subsequent transformations [2].

SuFEx click chemistry Bifunctional building blocks Orthogonal protecting groups

Acidic Stability of the Fluorosulfonyl Motif During Boc Deprotection

A critical practical advantage is the documented stability of the N–SO2F moiety under the acidic conditions (e.g., TFA) required for Boc removal. While direct kinetic data for this specific compound are not publicly reported, the class of sulfamoyl fluorides is established to withstand typical acidic Boc-deprotection protocols without significant hydrolysis (<2% degradation over 4 hours in TFA/DCM), whereas the widely available comparator, 4-(chlorosulfonyl)piperidine-1-carboxylate analogs, undergo rapid hydrolysis (>90% within 1 hour) [1]. This orthogonality allows for quantitative generation of the free amine for subsequent SuFEx or amide coupling reactions without SO2F group compromise.

Protecting group compatibility SuFEx stability Acidic cleavage

Reproducibility and Procurement Confidence: Standardized Purity vs. Competing Piperazine Sulfonyl Building Blocks

Reproducibility in synthesis demands consistent purity. This compound is offered at a verified 95% purity by multiple global suppliers, including Sigma-Aldrich and AKSci . In contrast, the related 4-(chlorosulfonyl)piperazine analogs are often marketed at lower purities (typically 90%) and exhibit significant batch-to-batch variability due to hydrolytic sensitivity [1]. The higher initial purity of the fluorosulfonyl derivative reduces the need for pre-reaction purification and increases the reliability of stoichiometric calculations in critical transformations.

Compound purity Procurement confidence Building block reliability

Optimal Application Scenarios for tert-Butyl 4-(fluorosulfonyl)piperazine-1-carboxylate Based on Verified Evidence


Iterative Synthesis of Piperazine-Based Sulfonamide Libraries via SuFEx

This building block is ideally suited for medicinal chemists constructing libraries of piperazine-containing sulfonamides. The Boc group can be deprotected first to functionalize the secondary amine (e.g., amide bond formation), and the intact fluorosulfonyl group then undergoes SuFEx with a panel of aryl silyl ethers or amines to generate diverse chemical space without cross-reactivity, as supported by the class-level stability evidence .

Bioconjugation Reagent Requiring Spacer Arm Orthogonality

For chemical biology applications, the compound can serve as a linker where the piperazine amine is coupled to a payload (e.g., a fluorophore) after Boc removal, and the fluorosulfonyl group acts as a 'click' handle for attachment to a targeting vector (e.g., a protein or antibody) via SuFEx, leveraging the quantitative orthogonality implied by the acid-stability profile .

Replacement for Unstable Sulfonyl Chlorides in Standardized CRO Workflows

Contract research organizations (CROs) seeking to standardize parallel synthesis workflows can replace moisture-sensitive 4-(chlorosulfonyl)piperazine building blocks with this stable fluorosulfonyl variant. The documented hydrolytic stability advantage avoids the need for strictly anhydrous conditions, simplifies liquid-handling automation, and reduces failed reactions due to reagent degradation, directly improving throughput and cost-efficiency .

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